![molecular formula C20H17Cl2N3O3S2 B2479444 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946358-98-1](/img/structure/B2479444.png)
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTTB is a small molecule inhibitor that targets the protein kinase CK2, an enzyme that plays a critical role in many cellular processes.
Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally related to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has focused on their interactions with specific biological receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have elucidated its potent and selective antagonism towards the CB1 cannabinoid receptor. The molecular orbital method AM1 was employed for conformational analysis, revealing four distinct conformations. This research contributes to understanding the steric and electrostatic interactions crucial for receptor binding, suggesting that certain conformations of these compounds may facilitate binding to specific biological targets, thereby influencing their biological activity (Shim et al., 2002).
Anticancer Potential
Compounds with a benzamide structure similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide have been investigated for their anticancer properties. For instance, research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives displayed higher anticancer activities than the reference drug, etoposide, highlighting the potential of thiazole-benzamide derivatives in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial efficacy of thiazole-benzamide derivatives has also been a subject of scientific investigation. Studies on compounds such as N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal species. These findings indicate the potential of such compounds in the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Chawla, 2016).
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S2/c21-14-6-7-16(17(22)11-14)18-12-29-20(23-18)24-19(26)13-4-3-5-15(10-13)30(27,28)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPKPAICIFTUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide |
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